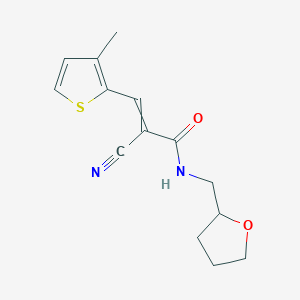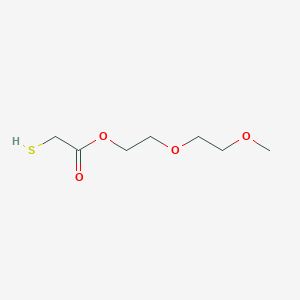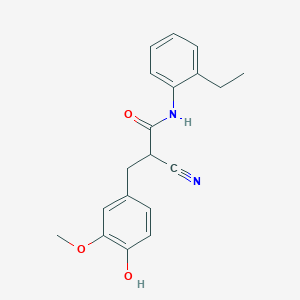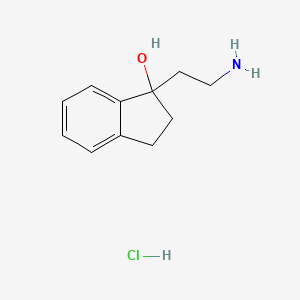
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained significant attention in the scientific community for its potential use in cancer treatment.
Mechanism of Action
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This inhibition leads to the accumulation of DNA damage and the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has also been shown to have an effect on the DNA damage response pathway, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has also been shown to inhibit ribosomal RNA synthesis, which may contribute to its anticancer activity. In addition, 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been found to have an effect on the DNA damage response pathway, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. Another advantage is its potential use in combination therapy with other anticancer drugs. However, 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has some limitations for lab experiments, including its high cost and limited availability. In addition, 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide. One area of research is the development of more efficient synthesis methods to reduce the cost and increase the availability of the drug. Another area of research is the investigation of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide in combination with other anticancer drugs to enhance its efficacy. In addition, further research is needed to determine the safety and efficacy of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide in clinical trials. Finally, there is a need for research on the potential use of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide in other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide involves the reaction of 3-methylthiophene-2-carboxylic acid with oxalyl chloride, followed by reaction with 2-aminoethanol to produce an oxalyl derivative. This derivative is then reacted with 3-methylthiophene-2-carbaldehyde to form the final product, 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide.
Scientific Research Applications
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been found to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h4,6-7,12H,2-3,5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCXSIUDXWJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2468106.png)
![3-({[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2468108.png)
![8-(3-Fluorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2468110.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2468112.png)
![N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2468113.png)
![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)

![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)
![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2468124.png)
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B2468127.png)